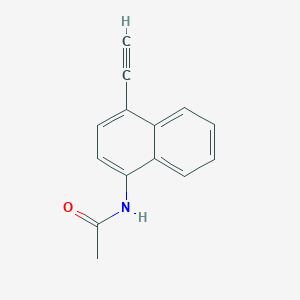
N-(4-Ethynylnaphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Etinilnaftalen-1-il)acetamida: es un compuesto orgánico con la fórmula molecular C14H11NO. Se caracteriza por la presencia de un grupo etinil unido al anillo de naftaleno, que está conectado a un grupo acetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-(4-etinilnaftalen-1-il)acetamida generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con 4-bromo-1-naftalenaldehído y bromuro de etinilmagnesio.
Reacción de Grignard: El bromuro de etinilmagnesio reacciona con el 4-bromo-1-naftalenaldehído para formar 4-etinilnaftalen-1-ol.
Acetilación: El 4-etinilnaftalen-1-ol luego se acetila usando anhídrido acético para producir N-(4-etinilnaftalen-1-il)acetamida.
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para N-(4-etinilnaftalen-1-il)acetamida no están ampliamente documentados, el enfoque general implica escalar los procedimientos de síntesis de laboratorio con modificaciones apropiadas para garantizar la seguridad, la eficiencia y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: N-(4-Etinilnaftalen-1-il)acetamida puede sufrir reacciones de oxidación, típicamente utilizando reactivos como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como hidruro de aluminio y litio, lo que resulta en la formación de aminas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo etinil puede ser reemplazado por otros nucleófilos en condiciones adecuadas.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO4), óxido de cromo (VI) (CrO3)
Reducción: Hidruro de aluminio y litio (LiAlH4)
Sustitución: Varios nucleófilos dependiendo del producto deseado
Principales productos:
Oxidación: Ácidos carboxílicos
Reducción: Aminas
Sustitución: Naftalenos sustituidos
Aplicaciones Científicas De Investigación
Biología: En la investigación biológica, este compuesto se estudia por sus interacciones con varias biomoléculas, lo que puede proporcionar información sobre su potencial como agente terapéutico.
Industria: En el sector industrial, este compuesto puede usarse en la síntesis de materiales avanzados, incluidos polímeros y nanomateriales, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de N-(4-Etinilnaftalen-1-il)acetamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo etinil puede participar en varias reacciones químicas, lo que lleva a la formación de intermediarios reactivos que pueden modular las vías biológicas. Los objetivos moleculares exactos y las vías involucradas están sujetas a investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares:
- N-(3-Etinilfenil)acetamida
- N-(4-etinilfenil)prop-2-inamina
- Propanamida, N-(4-etinilfenil)-
Comparación: N-(4-Etinilnaftalen-1-il)acetamida es única debido a la presencia del anillo de naftaleno, que confiere propiedades electrónicas y estéricas distintas en comparación con compuestos similares con anillos de fenilo.
Propiedades
Número CAS |
90101-69-2 |
|---|---|
Fórmula molecular |
C14H11NO |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
N-(4-ethynylnaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C14H11NO/c1-3-11-8-9-14(15-10(2)16)13-7-5-4-6-12(11)13/h1,4-9H,2H3,(H,15,16) |
Clave InChI |
HOUOZQCABPKRMM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C2=CC=CC=C21)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






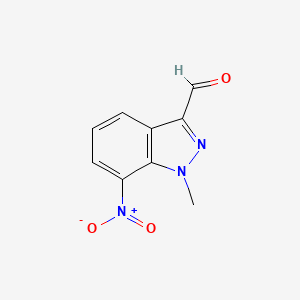
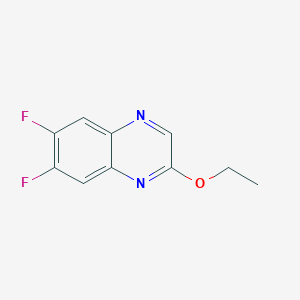



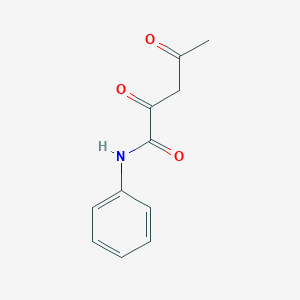
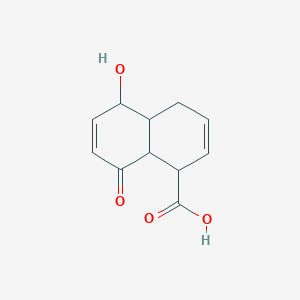
![8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one](/img/structure/B11894970.png)


